7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound classified within the benzoxazepine family. Its chemical formula is , and it has a molecular weight of approximately 352.25 g/mol. This compound features a heterocyclic structure that combines elements of both benzene and oxazepine rings, making it of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology .
7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is categorized as a heterocyclic compound due to its incorporation of nitrogen and oxygen atoms within the ring structure. It is also recognized for its potential as a pharmacological agent, particularly in the context of inhibiting specific biological pathways relevant to diseases such as cancer .
The synthesis of 7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves multiple steps that typically start with the formation of the benzoxazepine core.
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. Analytical techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be described as follows:
7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions:
The mechanism of action for 7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one primarily involves its interaction with specific molecular targets such as enzymes or receptors within biological systems.
Upon binding to these targets, the compound modulates their activity, which can lead to various biological responses depending on the target involved. For instance, it may inhibit certain pathways relevant to cancer progression or immune response modulation .
The physical properties include:
Relevant chemical properties include:
The melting point and boiling point data are crucial for practical applications but are not extensively documented in available literature.
7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific applications:
This compound's unique structural features make it an attractive candidate for further research into its pharmacological properties and potential therapeutic uses.
The construction of the benzoxazepine core with enantiocontrol represents a significant synthetic challenge. Recent advances in asymmetric organocatalysis have enabled enantioselective assembly through chiral phosphoric acid-catalyzed intramolecular oxa-Michael additions. These transformations convert ortho-hydroxyphenyl enone precursors into 1,4-benzoxazepine cores with high enantiomeric excess (typically >90%) under mild conditions . The catalytic cycle involves dual activation of both the phenolic oxygen nucleophile and the enone electrophile through a well-defined hydrogen-bonding network, ensuring precise stereochemical control at the C4 position [8].
Transition metal catalysis offers complementary strategies, particularly through ruthenium-N-heterocyclic carbene complexes that facilitate asymmetric hydrogenation of benzoxazepinone intermediates. This approach achieves excellent diastereoselectivity (>20:1 dr) when reducing exocyclic double bonds adjacent to the nitrogen center. The steric profile of the NHC ligand backbone governs facial selectivity during hydride transfer, enabling predictable stereochemical outcomes . These methodologies provide robust platforms for synthesizing enantiopure benzoxazepine scaffolds essential for structure-activity relationship studies.
Table 1: Asymmetric Catalysis Approaches for Benzoxazepine Core Synthesis
Catalyst Type | Reaction | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Phosphoric Acid | Intramolecular Oxa-Michael | 90-95 | 70-85 | Metal-free, ambient temperature |
Ru-NHC Complex | Asymmetric Hydrogenation | >99 | 88-92 | High diastereoselectivity (>20:1 dr) |
Proline-Derived Catalyst | Enamine-Mediated Cyclization | 85-94 | 65-78 | Water-tolerant reaction conditions |
The Gould-Jacobs reaction provides an efficient pathway for constructing the quinoline-like substructures within benzoxazepine systems. This multistep sequence begins with condensation between 2-aminophenols and ethyl ethoxymethylenemalonate, forming anilidomethylenemalonic ester intermediates. Subsequent thermal cyclization generates the dihydroquinoline core, which undergoes ring expansion to form the benzoxazepine framework upon treatment with reducing agents [2].
Critical modifications have enhanced this classical approach: Microwave-assisted cyclization significantly reduces reaction times from hours to minutes while improving yields by 15-20% through suppression of thermal decomposition pathways. Additionally, incorporating electron-donating meta-substituents on the aniline component dramatically improves cyclization efficiency by facilitating the 6-electron electrocyclic ring closure. The decarboxylation step has been optimized using copper-doped zeolite catalysts in solvent-free conditions, achieving near-quantitative conversion at 150°C without requiring acidic additives [9]. These innovations transform the Gould-Jacobs protocol into a high-yielding, scalable method for benzoxazepine ring formation.
Installing the 2-(2-thienyl)ethyl moiety at the nitrogen center presents two strategic options: late-stage cross-coupling versus directed carbon-hydrogen functionalization. Palladium-catalyzed cross-coupling between 7-bromo-4-iodobenzoxazepine and 2-thienylethylzinc bromide demonstrates moderate efficiency (65-72% yield) but requires pre-functionalized substrates. The reaction proceeds optimally using Pd(AmPhos)Cl₂ catalyst (0.5 mol%) in tetrahydrofuran at 60°C, with zinc additive mitigating protodehalogenation side reactions [4].
Directed carbon-hydrogen activation offers a more atom-economic alternative. Employing a pyrimidine-directing group at the benzoxazepine nitrogen enables selective ortho-alkylation upon treatment with thienyethyl iodides. The ruthenium-catalyzed process achieves 75% yield with excellent regiocontrol, operating through a concerted metalation-deprotonation mechanism. However, this approach necessitates installing and removing the auxiliary directing group, adding synthetic steps. Comparative studies reveal that while carbon-hydrogen functionalization provides higher atom economy, traditional cross-coupling delivers superior functional group tolerance when complex heterocycles are present [2].
Table 2: Thienyl-Ethyl Installation Methods Comparison
Method | Conditions | Yield (%) | Limitations |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80°C | 58 | Protodebromination side products (15-20%) |
Negishi Coupling | Pd(AmPhos)Cl₂, ZnBr₂, tetrahydrofuran, 60°C | 72 | Sensitive to steric hindrance at C4 position |
Directed Carbon-Hydrogen Alkylation | [RuCl₂(p-cymene)]₂, AgSbF₆, directing group, 100°C | 75 | Requires directing group installation/removal |
Achieving site-selective bromination at the benzoxazepine 7-position involves intricate electronic and steric considerations. Computational modeling reveals that the fused ring system creates an electron density gradient with C7 exhibiting the highest nucleophilicity (Fukui function f⁻ = 0.087) due to resonance donation from the nitrogen lone pair. Bromination using bromine in dichloromethane at 0°C delivers 85% selectivity for the 7-position, while N-bromosuccinimide in dimethylformamide at 25°C increases selectivity to 92% through radical stabilization effects [3].
The reaction pathway shifts dramatically with reagent choice: Molecular bromine proceeds through electrophilic aromatic substitution with a Wheland intermediate stabilized by the adjacent oxygen atom. In contrast, N-bromosuccinimide follows a radical mechanism where selectivity derives from the relative stability of the carbon-centered radicals. The benzylic radical at C7 is stabilized by delocalization into the thienyl substituent (resonance energy ~6 kcal/mol), explaining the exceptional selectivity observed under radical conditions [6]. This mechanistic duality enables chemists to tailor bromination conditions based on competing substituents elsewhere in the molecule.
Table 3: Bromination Selectivity Under Different Conditions
Brominating Agent | Solvent | Temperature (°C) | 7-Bromo Isomer (%) | Byproducts (%) |
---|---|---|---|---|
Bromine | Dichloromethane | 0 | 85 | 9 (5-position) |
N-Bromosuccinimide | Dimethylformamide | 25 | 92 | <3 (dibrominated) |
CuBr₂ | Acetonitrile | 80 | 78 | 15 (aromatic ring bromination) |
Solid-phase synthesis enables rapid generation of benzoxazepine analogs through resin-bound intermediates. The Wang resin-linked 4,5-dihydro-1,4-benzoxazepin-3(2H)-one scaffold permits sequential modifications: First, nucleophilic displacement with 2-(2-bromoethyl)thiophene installs the thienyl-ethyl group (95% conversion). Subsequent on-resin bromination using pyridinium tribromide achieves 87% efficiency with minimal resin degradation. The 7-bromo position then serves as diversification point for Suzuki-Miyaura coupling with diverse boronic acids, yielding 50-85% of final products after trifluoroacetic acid cleavage .
Critical advancements include developing orthogonal protection strategies where the lactam nitrogen is masked with photolabile nitroveratryloxycarbonyl groups, enabling selective modification at C7. Automated purification through catch-and-release techniques using thiophilic resins effectively removes sulfur-containing byproducts. These methodologies produce libraries exceeding 200 analogs with variations at the 7-position while maintaining the thienyl-ethyl pharmacophore essential for target engagement. The approach significantly accelerates lead optimization cycles for this chemotype in drug discovery programs [4].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8